molecular formula C20H24N2O4S B11637937 Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B11637937
M. Wt: 388.5 g/mol
InChI Key: ZWQQOEJIUINMFF-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.

    Formation of the thioamide: The 3,4-dimethoxyphenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with an amine to form the thioamide.

    Coupling with ethyl 4-aminobenzoate: The thioamide is then coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic rings may also facilitate binding to various biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A related compound with similar ester and aromatic functionalities.

    Ethyl 2,4-dimethylbenzoate: Another ester with a different substitution pattern on the aromatic ring.

    Ethyl 3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate: A closely related compound with a similar structure.

Uniqueness

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoate

InChI

InChI=1S/C20H24N2O4S/c1-4-26-19(23)15-6-8-16(9-7-15)22-20(27)21-12-11-14-5-10-17(24-2)18(13-14)25-3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,22,27)

InChI Key

ZWQQOEJIUINMFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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